molecular formula C6H10O2 B13614094 4-Vinyltetrahydrofuran-3-ol

4-Vinyltetrahydrofuran-3-ol

Cat. No.: B13614094
M. Wt: 114.14 g/mol
InChI Key: DXTNRJCHEQBGHN-UHFFFAOYSA-N
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Description

4-Vinyltetrahydrofuran-3-ol is an organic compound with the molecular formula C6H10O2 It is a derivative of tetrahydrofuran, featuring a vinyl group and a hydroxyl group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-vinyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors. One common method is the nucleophilic ring expansion of enantiomeric 2-mono- and 2,2-disubstituted epoxides and oxetanes with dimethylsulfoxonium methylide . This approach provides a high-yielding preparation of optically active cyclic ethers.

Industrial Production Methods: Industrial production of tetrahydrofuran derivatives often involves the acid-catalyzed dehydration of 1,4-butanediol . This method is similar to the production of diethyl ether from ethanol. The butanediol is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 4-Vinyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The vinyl group can be hydrogenated to form saturated derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated tetrahydrofuran derivatives.

    Substitution: Formation of various substituted tetrahydrofuran compounds.

Scientific Research Applications

4-Vinyltetrahydrofuran-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-vinyltetrahydrofuran-3-ol involves its reactive functional groups. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds and undergo various chemical transformations. These properties make it a versatile compound in organic synthesis and materials science.

Comparison with Similar Compounds

Uniqueness: 4-Vinyltetrahydrofuran-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the tetrahydrofuran ring

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-ethenyloxolan-3-ol

InChI

InChI=1S/C6H10O2/c1-2-5-3-8-4-6(5)7/h2,5-7H,1,3-4H2

InChI Key

DXTNRJCHEQBGHN-UHFFFAOYSA-N

Canonical SMILES

C=CC1COCC1O

Origin of Product

United States

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